1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVRFHZDOOIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405421 | |
| Record name | SBB040439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-62-3 | |
| Record name | NSC1446 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB040439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase, and is thus a key player in cell proliferation.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83. This interaction disrupts the normal function of CDK2, leading to alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically blocking the progression from G1 phase to S phase. This results in the arrest of cell proliferation, which can lead to apoptosis, or programmed cell death. Therefore, the compound’s action impacts the cell cycle regulation pathway, with downstream effects including the potential induction of apoptosis.
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy as a therapeutic agent.
Result of Action
The result of the action of this compound is the significant inhibition of cell proliferation, particularly in cancer cell lines such as MCF-7 and HCT-116. This is achieved through the compound’s interaction with CDK2, leading to alterations in cell cycle progression and potential induction of apoptosis.
Biochemical Analysis
Biochemical Properties
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of Src family kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. Additionally, this compound can bind to and inhibit the activity of other kinases, such as cAMP-dependent protein kinase catalytic subunit alpha, affecting various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines by inhibiting Src kinase activity, leading to cell cycle arrest and programmed cell death. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts critical signaling pathways, such as the AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of compensatory pathways that mitigate its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target kinases and induce desired therapeutic effects, such as tumor regression in cancer models. At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and systemic toxicity. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, affecting its intracellular concentration and localization. Furthermore, binding proteins can sequester this compound in specific cellular compartments, influencing its bioavailability and activity.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns that impact its function. It can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with its target molecules and exert its biochemical effects within the appropriate cellular context.
Biological Activity
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Chemical Formula : C11H6ClN4S
- Molecular Weight : 265.71 g/mol
- CAS Number : 5334-59-8
The compound features a pyrazolo[3,4-d]pyrimidine core with a thiol group at the 4-position and a 4-chlorophenyl substituent. This unique structure is believed to contribute to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. In particular, compounds derived from this scaffold have shown significant inhibitory effects against various cancer cell lines.
Key Findings:
- In vitro Studies : Research demonstrated that derivatives of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibited potent cytotoxicity against breast (MCF-7) and lung (A-549) cancer cell lines. Notably, specific compounds achieved up to 91% inhibition of cell proliferation in these models .
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 6b | MCF-7 | 91% |
| 5a | A-549 | 85% |
The mechanism by which these compounds exert their antitumor effects involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. Molecular docking studies revealed that these compounds bind effectively to the ATP-binding site of EGFR-TK, suggesting a competitive inhibition mechanism .
Enzyme Inhibition
This compound has also been explored for its ability to inhibit various enzymes involved in disease pathways.
Notable Enzyme Targets:
- EGFR : The compound has shown promising results as an EGFR inhibitor, which is crucial in the treatment of certain cancers.
- Protein Kinases : The thiol group enhances binding affinity to target proteins, facilitating enzyme inhibition.
Case Studies and Clinical Relevance
Several case studies have illustrated the potential therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives:
- Breast Cancer Treatment : A study reported that a specific derivative significantly reduced tumor size in xenograft models of breast cancer, supporting its potential use as a therapeutic agent .
- Combination Therapies : The compound has been evaluated in combination with other chemotherapeutics, showing enhanced efficacy and reduced side effects compared to monotherapy .
Scientific Research Applications
Antitumor Activity
One of the most significant applications of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is its antitumor properties. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit strong inhibitory effects on cancer cell lines. For instance, a study evaluated the anti-proliferative activity of synthesized compounds against the NCI 60 cancer cell lines, revealing that several derivatives displayed promising results against various types of tumors .
Case Study: EGFR Inhibition
A notable case study involved the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. The synthesized compounds were confirmed through spectroscopic methods and showed significant anti-EGFR activity, which is crucial for treating cancers resistant to standard therapies .
| Compound | Activity | Reference |
|---|---|---|
| Compound I | EGFR Inhibition | |
| Compound II | Antitumor Activity | |
| Compound III | Antiproliferative |
Antiviral Properties
In addition to its antitumor effects, this compound has also been investigated for its antiviral properties. Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit viral replication and have shown efficacy against various viral strains. The mechanism often involves interference with viral enzyme activity or host cell pathways that viruses exploit for replication .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various chemical methods, including refluxing with thiourea or using solvent-free techniques. Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of these compounds. Modifications in the substituents on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence their biological activity and selectivity towards targets such as EGFR .
Table: Synthesis Methods and Yields
| Method | Yield (%) | Remarks |
|---|---|---|
| Reflux with thiourea | 85 | High yield under controlled conditions |
| Solvent-free fusion | 90 | Environmentally friendly approach |
| Conventional synthesis | 75 | Standard laboratory method |
Future Directions in Research
The ongoing research into this compound focuses on enhancing its efficacy and reducing toxicity through structural modifications. There is a growing interest in exploring its potential as a multi-targeted therapeutic agent in cancer treatment and as a broad-spectrum antiviral drug.
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : Thiol-substituted derivatives (e.g., compound 16 ) are synthesized using thiourea under reflux, achieving moderate yields (60%) . In contrast, amine-substituted analogs (e.g., PP2) often require specialized kinase inhibitor protocols .
- Substituent Effects : Chlorine and methyl groups (e.g., 4-chloro-6-(chloromethyl) derivative) improve electrophilicity, facilitating further functionalization . Thiol groups enhance nucleophilicity but may reduce stability due to oxidation sensitivity.
Pharmacological Activity Comparison
Key Observations :
- Kinase Inhibition: PP2’s 4-amine and t-butyl groups optimize ATP-binding site interactions, achieving nanomolar potency against SFKs . Thiol derivatives may lack this specificity but show antiproliferative effects via alternative mechanisms .
- Receptor Targeting : Amine-substituted analogs (e.g., IGF-1R antagonist) demonstrate receptor selectivity, whereas thiol derivatives may act through redox-mediated pathways .
Physicochemical Properties
Key Observations :
Preparation Methods
Preparation via Pyrazolo[3,4-d]pyrimidine Intermediates and Thiolation
A key approach involves synthesizing pyrazolo[3,4-d]pyrimidine intermediates and subsequently introducing the thiol group at the 4-position through reaction with thiourea. This method is supported by recent research on pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors, where refluxing the precursor compound with ethanolic thiourea in the presence of a catalytic base (such as sodium ethoxide) or employing solvent-free fusion techniques yielded the target thiol compound in good yields (Scheme 1 in the source).
Reaction conditions summary:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Pyrazolo[3,4-d]pyrimidine precursor (compound 1) | Starting material |
| 2 | Ethanolic thiourea + catalytic sodium ethoxide or solvent-free fusion | Formation of 1-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidine-4-thiol |
| 3 | Reflux or fusion technique | High yield of target thiol compound |
This method benefits from mild reaction conditions and relatively straightforward purification steps, making it suitable for laboratory synthesis and potential scale-up.
Synthesis via Fusion of Pyrazole and Pyrimidine Rings
Another approach involves the fusion of pyrazole and pyrimidine ring systems starting from substituted pyrazole derivatives. For example, the reaction of 5-amino-1H-pyrazole-4-carbonitrile derivatives with urea or thiourea under acidic or thermal conditions yields pyrazolo[3,4-d]pyrimidine derivatives with amino or mercapto groups at the 4-position.
- Conversion of 5-amino-1H-pyrazole-4-carbonitrile to amidine or amide intermediates.
- Cyclization in the presence of acidic catalysts or at elevated temperatures to form the fused heterocyclic ring.
- Reaction with thiourea to introduce the 4-thiol group.
This route is valuable for accessing various substituted pyrazolo[3,4-d]pyrimidines, including the 4-thiol derivative, with good control over substitution patterns.
Detailed Research Findings and Data
Comparative Yields and Purity from Different Acid Flux Materials
| Embodiment | Acid Flux Material | Ferric Chloride (g) | Temperature (°C) | pH Adjusted To | Yield (%) | Purity (LC %) |
|---|---|---|---|---|---|---|
| 1 | Acetic acid (60 g) | 0.0162 | 50 | 7 | 99.7 | 99.6 |
| 2 | Formic acid (88%, 100 g) | 1.62 | 100 | 5 | 99.3 | 99.1 |
| 3 | Propanoic acid (80 g) | 0.81 | 80 | 8 | 99.1 | 99.7 |
| 4 | Acetic acid (60 g) | 0.81 | 65 | 6 | 99.5 | 99.4 |
| 5 | Formic acid (88%, 70 g) | 0.81 | 70 | 7 | 99.4 | 99.6 |
Data from industrial preparation of related pyrazole alcohols, demonstrating high yields and purity under varied acid and catalyst conditions.
Mechanistic Insights
- The thiolation step typically involves nucleophilic attack by sulfur from thiourea on the electrophilic carbon at the 4-position of the pyrazolopyrimidine ring.
- The reaction can be catalyzed by bases (e.g., sodium ethoxide) or proceed under solvent-free fusion conditions, enhancing yield and reducing solvent waste.
- Ring fusion and rearrangement reactions (e.g., Dimroth rearrangement) are critical in forming the pyrazolo[3,4-d]pyrimidine core before thiolation.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Thiourea reaction with precursor | Ethanolic thiourea, sodium ethoxide catalyst, reflux or solvent-free fusion | High yield, mild conditions | Requires precursor synthesis |
| Cyclization of pyrazole derivatives | 5-amino-pyrazole-carbonitrile + urea/thiourea, acid or heat | Versatile substitution patterns | Multi-step, harsher conditions |
| Industrial oxidation of pyrazole alcohols (related) | Acidic solvent (acetic/formic acid), ferric chloride, air oxidation | High yield, scalable | Targets alcohol intermediates |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
